2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound features a hybrid structure comprising an indole core substituted with a 4-bromophenylmethyl group at the N1 position and a sulfanyl-linked acetamide moiety attached to the C3 position of the indole. The acetamide is further substituted with a 4-fluorophenyl group. The molecular formula is C₂₃H₁₈BrFN₂OS, with an average molecular mass of 493.37 g/mol. Its structural uniqueness lies in the combination of halogenated aromatic groups (Br and F) and the sulfanyl bridge, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2OS/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)29-15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOCAJNUSEWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromophenyl and fluorophenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through nucleophilic substitution reactions using appropriate thiol and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Several studies have highlighted the anticancer potential of indole-based compounds. For instance, compounds containing indole and thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
- Antimicrobial Activity : The presence of the sulfanyl group has been associated with enhanced antimicrobial properties. Compounds derived from similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
A notable study investigated the anticancer efficacy of various indole derivatives. The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide was screened against multiple cancer cell lines, revealing promising results with IC50 values comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 15.5 | |
| Similar Indole Derivative | NIH/3T3 | 23.30 ± 0.35 |
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various thiazole-integrated compounds similar to the target compound. Results indicated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of bromine and fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Comparisons :
Halogenation Effects :
- The target compound’s 4-bromophenylmethyl and 4-fluorophenyl groups contrast with analogs bearing 4-chlorobenzoyl (e.g., compound 37, 40) or 4-trifluoromethylphenyl (compound 31, ). Bromine’s larger atomic radius may enhance hydrophobic interactions, while fluorine’s electronegativity could stabilize hydrogen bonds.
Linker Groups: The sulfanyl bridge in the target compound differs from sulfonyl (compound 37, 40) or oxoethyl-piperidinyl (compound 2, ) linkers.
Synthetic Yields :
- Analogs with sulfonyl bridges (e.g., compound 40, 45% yield ) or trifluoromethyl groups (compound 31, 43% yield ) show moderate synthesis efficiency, hinting at challenges in introducing bulky/halogenated groups. The target compound’s synthesis (if similar to general procedure B ) may face comparable hurdles.
Biological Implications :
- While biological data for the target compound are lacking, analogs with sulfonamide/sulfonyl groups (e.g., compound 37 ) are reported as enzyme inhibitors. The sulfanyl bridge in the target compound may shift activity toward alternative targets, such as kinases or GPCRs, due to altered electronic profiles .
Structural and Functional Insights
- Molecular Geometry: X-ray data for related compounds (e.g., N-(4-bromophenyl)acetamide ) show typical bond lengths (C–Br: ~1.89 Å; C–S: ~1.75 Å), suggesting the target compound’s geometry aligns with small-molecule crystallographic norms.
- Solubility and LogP : The bromophenyl and fluorophenyl groups likely increase logP (lipophilicity) compared to analogs with polar substituents (e.g., piperidinyl or methoxy ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound that exhibits a complex structure, featuring an indole moiety, a sulfanyl group, and a substituted acetamide. Its unique molecular design suggests potential therapeutic applications in various biomedical fields, particularly in oncology and infectious diseases.
Structural Overview
The molecular formula of this compound is C20H17BrN4OS, and it has a molecular weight of approximately 479.44 g/mol. The structural elements include:
- Indole moiety : Known for its diverse biological activities.
- Sulfanyl group : Often associated with enhanced reactivity and biological interactions.
- Substituted acetamide : This functional group is frequently linked to pharmacological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A study found that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Indole core | 1.61 | Breast |
| Compound B | Thiazole ring | 1.98 | Lung |
| Compound C | Indole-sulfanyl | <5 | Colon |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Indole and thiazole derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the phenyl rings enhances their antimicrobial properties .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation : Interaction with G-protein coupled receptors (GPCRs) can alter intracellular signaling pathways, leading to reduced cell viability in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that indole derivatives can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Indole Derivatives : A series of indole-based compounds were tested for their anticancer activity against various cell lines. Results indicated that modifications to the indole structure significantly influenced potency and selectivity .
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial effects of several thiazole and indole derivatives against clinical isolates. The findings demonstrated that certain substitutions on the phenyl rings enhanced antibacterial activity significantly .
Q & A
Q. Basic
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for packing stability .
- NMR spectroscopy : H and C NMR validate the indole, sulfanyl, and acetamide moieties. For instance, the indole NH proton typically appears at δ 10–12 ppm, while the acetamide carbonyl resonates at ~168–170 ppm in C NMR.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with <2 ppm error.
How can computational modeling complement experimental data in predicting the compound’s reactivity or supramolecular interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the sulfanyl group’s electron-rich nature may favor oxidation or alkylation.
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities, though experimental validation is essential.
- Crystal packing analysis : Software like Mercury (CCDC) visualizes intermolecular forces (e.g., π-π stacking, halogen bonding) observed in X-ray data, aiding in polymorph prediction .
How should researchers resolve discrepancies between spectroscopic data and crystallographic findings?
Advanced
Conflicts may arise from:
- Dynamic effects in solution : Flexible groups (e.g., the 4-bromophenylmethyl moiety) may adopt multiple conformers in NMR but a single conformation in the solid state.
- Solvent inclusion : Crystallography may capture solvent molecules (e.g., CHCl) that alter torsion angles, whereas NMR reflects solution-phase averaging.
Methodology : - Compare temperature-dependent NMR with variable-temperature crystallography.
- Use NOESY/ROESY to detect through-space correlations that align with crystallographic distances.
- Validate purity via HPLC before analysis to rule out impurities mimicking spectral anomalies.
What strategies are effective for analyzing the impact of halogen substituents (Br, F) on the compound’s physicochemical properties?
Q. Advanced
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess how bromine (hydrophobic) and fluorine (electronegative) influence solubility.
- Thermal stability : DSC/TGA identifies decomposition points; bromine may lower melting points due to increased molecular weight and steric bulk .
- Electronic effects : IR spectroscopy tracks carbonyl stretching frequencies; electron-withdrawing fluorine may increase ν(C=O) by 10–20 cm.
How can researchers design analogs to probe structure-activity relationships (SAR) without commercial databases?
Q. Advanced
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with 4-Cl or 4-CF to assess electronic effects on target binding.
- Scaffold hopping : Replace the indole core with benzimidazole or triazole, preserving hydrogen-bonding capacity while altering steric profiles .
- Synthetic methodology : Use parallel synthesis (e.g., Ugi reaction) to generate libraries of analogs for high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
